4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
Description
This compound features a central 1,3-oxazole core substituted with a cyano group at position 4 and a (4-ethoxyphenyl)amino moiety at position 4. The oxazole ring is linked to a benzene-sulfonamide group, where the sulfonamide is dimethylated (N,N-dimethyl). The ethoxy group (‒OCH₂CH₃) on the phenyl ring contributes to lipophilicity and electronic effects, while the dimethyl sulfonamide enhances solubility and metabolic stability. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
4-[4-cyano-5-(4-ethoxyanilino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-4-27-16-9-7-15(8-10-16)22-20-18(13-21)23-19(28-20)14-5-11-17(12-6-14)29(25,26)24(2)3/h5-12,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJVPVJPNYQSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as sodium borohydride for reduction reactions and various catalysts for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenylamino Group
Compound 1 : 4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
- Key Difference : Methoxy (‒OCH₃) replaces ethoxy (‒OCH₂CH₃).
- Impact: Lipophilicity: Methoxy reduces logP (predicted ~2.5 vs. Electronic Effects: Methoxy is a stronger electron-donating group, possibly enhancing π-π stacking in target binding .
Compound 2 : 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
- Key Difference: 2-Phenylethylamino (‒NHCH₂CH₂C₆H₅) replaces (4-ethoxyphenyl)amino.
- Impact :
Physicochemical and Structural Properties
Computational and Experimental Data Gaps
- Biological Activity : While and highlight oxazole-sulfonamide hybrids as inhibitors, specific IC₅₀ or MIC values for the target compound and its analogs are unavailable.
Biological Activity
The compound 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a sulfonamide group, an oxazole ring, and a cyano group, which are known to contribute to various biological effects.
Chemical Structure and Properties
- Molecular Formula : C16H20N4O4S
- Molecular Weight : Approximately 364.42 g/mol
The structural components of this compound suggest multiple avenues for biological activity, particularly in the realms of antibacterial and anticancer research.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the oxazole ring indicates potential for kinase inhibition, a common target in cancer therapeutics. The sulfonamide moiety is associated with antibacterial properties in other compounds, suggesting that this compound may exhibit similar effects.
Antibacterial Activity
Research indicates that sulfonamide compounds often display significant antibacterial properties. The specific activity of 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide against various bacterial strains needs to be evaluated through standard assays such as:
- Minimum Inhibitory Concentration (MIC) : To determine the lowest concentration that inhibits bacterial growth.
- Zone of Inhibition Tests : To visually assess the antibacterial efficacy.
Anticancer Activity
The potential anticancer properties of this compound are supported by its structural features that may inhibit kinase activity. Kinase inhibitors are crucial in cancer treatment as they interfere with signaling pathways that promote tumor growth. Studies on similar compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Studies and Research Findings
Several studies have explored related compounds with similar structures:
These findings highlight the importance of exploring the biological activity of structurally related compounds to better understand the potential applications of 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
